Chlorbicyclen trans-isomer
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Overview
Description
Chlorbicyclen, trans- is an organochlorine compound with the molecular formula C₉H₆Cl₈ and a molecular weight of 397.768 . It is also known by several other names, including Bicyclo[2.2.1]hept-2-ene, 1,2,3,4,7,7-hexachloro-5,6-bis(chloromethyl)- . This compound is characterized by its high chlorine content, making it a significant subject of study in various fields of chemistry and industry.
Preparation Methods
The synthesis of Chlorbicyclen, trans- involves multiple steps and specific reaction conditions. One common synthetic route includes the chlorination of norbornene derivatives. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled temperature and pressure conditions . Industrial production methods often involve large-scale chlorination processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Chlorbicyclen, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like or , leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as or , resulting in the formation of less chlorinated derivatives.
Substitution: Chlorbicyclen, trans- can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Chlorbicyclen, trans- has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in environmental testing and analytical chemistry.
Biology: The compound’s high chlorine content makes it useful in studying the effects of chlorinated compounds on biological systems.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: Chlorbicyclen, trans- is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Chlorbicyclen, trans- involves its interaction with molecular targets through its chlorinated structure. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction is crucial in understanding its biological and toxicological effects .
Comparison with Similar Compounds
Chlorbicyclen, trans- can be compared with other similar organochlorine compounds such as:
- Hexachlorocyclopentadiene
- Hexachlorobutadiene
- Hexachlorocyclohexane
These compounds share similar chlorinated structures but differ in their specific chemical properties and applications. Chlorbicyclen, trans- is unique due to its bicyclic structure and specific reactivity patterns .
Properties
CAS No. |
26382-17-2 |
---|---|
Molecular Formula |
C9H6Cl8 |
Molecular Weight |
397.8 g/mol |
IUPAC Name |
(1S,4R,5S,6S)-1,2,3,4,7,7-hexachloro-5,6-bis(chloromethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H6Cl8/c10-1-3-4(2-11)8(15)6(13)5(12)7(3,14)9(8,16)17/h3-4H,1-2H2/t3-,4-,7-,8+/m1/s1 |
InChI Key |
FUZORIOHZSVKAW-MUBRXSNZSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl |
Canonical SMILES |
C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl |
Origin of Product |
United States |
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